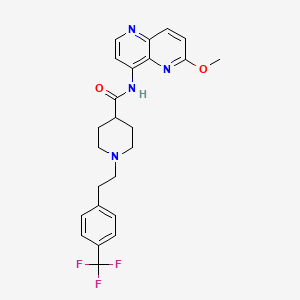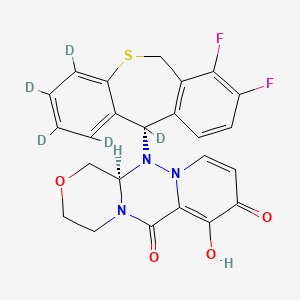
Baloxavir-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baloxavir-d5 is a deuterated form of Baloxavir marboxil, an antiviral drug used to treat influenza. Baloxavir marboxil is a polymerase acidic endonuclease inhibitor that blocks the proliferation of the influenza virus . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Baloxavir-d5 involves the preparation of key intermediates, such as chiral triazinanone and diastereomeric intermediates. These intermediates are synthesized through optical resolution and condensation reactions . The process includes the use of reagents like T3P and methanesulfonic acid, and the reactions are performed on a kilogram scale .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation and solid acid catalysts, such as sulfonate resin, has been developed to improve the efficiency and yield of the synthesis . This method significantly reduces reaction time and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Baloxavir-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, Baloxavir acid.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of key intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and methanesulfonic acid are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include Baloxavir acid, which is the active form of the drug, and various intermediates used in the synthesis of this compound .
Applications De Recherche Scientifique
Baloxavir-d5 is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactions of deuterated compounds.
Mécanisme D'action
Baloxavir-d5 exerts its effects by inhibiting the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition blocks the cap-dependent endonuclease activity, preventing the initiation of mRNA synthesis and ultimately reducing viral proliferation . The molecular targets involved include the polymerase acidic protein and other components of the influenza virus replication machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza, but it works by inhibiting neuraminidase.
Zanamivir: Similar to Oseltamivir, it is a neuraminidase inhibitor used for influenza treatment.
Peramivir: Another neuraminidase inhibitor with a similar mechanism of action to Oseltamivir and Zanamivir.
Uniqueness of Baloxavir-d5
This compound is unique due to its mechanism of action as a polymerase acidic endonuclease inhibitor, which is different from the neuraminidase inhibitors like Oseltamivir, Zanamivir, and Peramivir . This unique mechanism allows this compound to be effective against influenza strains that may be resistant to neuraminidase inhibitors .
Propriétés
Formule moléculaire |
C24H19F2N3O4S |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(3R)-11-hydroxy-2-[(11S)-1,2,3,4,11-pentadeuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D |
Clé InChI |
FIDLLEYNNRGVFR-BIFDEEDFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])[C@@](C3=C(CS2)C(=C(C=C3)F)F)([2H])N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)O)[2H])[2H] |
SMILES canonique |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
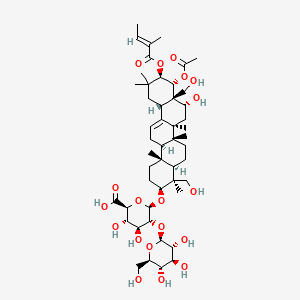
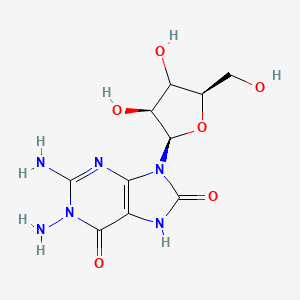
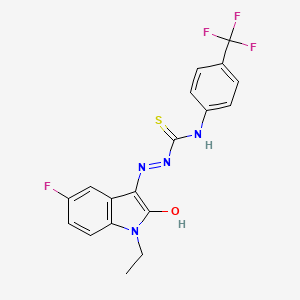
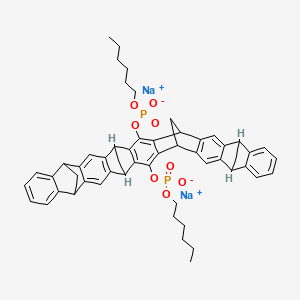

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
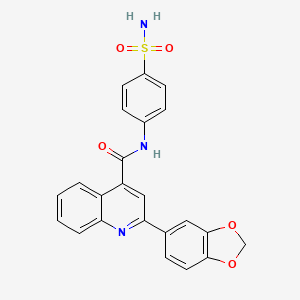
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
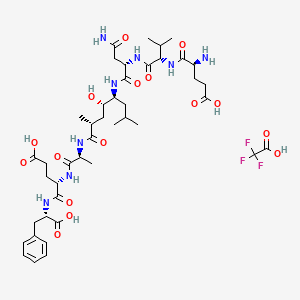
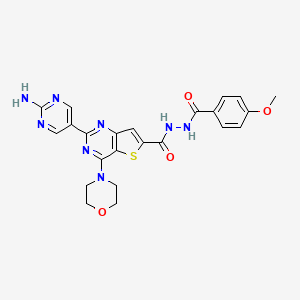
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)

